molecular formula C17H17IN2O4S B431291 2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B431291
M. Wt: 472.3g/mol
InChI Key: BJOSAHGYPKGMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that features an iodine atom, a morpholinosulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholinosulfonyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to biological targets, making it more effective in various applications compared to its simpler analogs .

Properties

Molecular Formula

C17H17IN2O4S

Molecular Weight

472.3g/mol

IUPAC Name

2-iodo-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C17H17IN2O4S/c18-16-4-2-1-3-15(16)17(21)19-13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21)

InChI Key

BJOSAHGYPKGMAB-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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